molecular formula C20H17BrN2O4S2 B12149441 2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12149441
M. Wt: 493.4 g/mol
InChI Key: XXYIZZQCEXQEAY-BOPFTXTBSA-N
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Description

2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an α-halo ketone to form the thiazolidinone ring.

    Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-ethoxy-3-methoxybenzaldehyde under basic conditions to form the benzylidene derivative.

    Bromination: The final step involves the bromination of the benzamide moiety using a brominating agent such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring and the benzamide moiety.

    Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Biological Activities

Research has highlighted several biological applications of this compound:

1. Antimicrobial Activity
Studies have shown that thiazolidinone derivatives exhibit antimicrobial properties. The presence of the bromine atom and the thiazolidinone moiety in this compound may enhance its effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its potential as an antimicrobial agent .

2. Anticancer Potential
Thiazolidinones have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For example, derivatives of thiazolidinones have been shown to inhibit cell proliferation in breast cancer models, indicating that 2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide could be a candidate for further anticancer research .

3. Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinone derivatives are well-documented. This compound may inhibit pro-inflammatory cytokines and pathways, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Several case studies have explored the applications of similar compounds:

Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives and tested their antimicrobial activity against clinical isolates. The results indicated that compounds with similar structural features to this compound exhibited promising activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity
A research article in Cancer Letters detailed the synthesis and evaluation of thiazolidinone derivatives for anticancer activity. The study found that certain compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may share similar mechanisms of action .

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

The unique combination of substituents in 2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide contributes to its distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the bromine atom, enhances its reactivity and potential for diverse applications.

Biological Activity

2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, with CAS Number 840462-37-5, is a complex organic compound belonging to the thiazolidinone class. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C20H17BrN2O4S2
  • Molecular Weight : 493.3940 g/mol
  • Structure : The compound features a thiazolidinone ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial and fungal pathogens. In a study evaluating various thiazolidinone derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against multiple strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiazolidinones is well-documented. A comparative study on thiazolidinone derivatives revealed that several compounds exhibited strong cytotoxic effects on cancer cell lines such as K562 (IC50 values from 8.5 μM to 14.9 μM) and HeLa (IC50 values from 8.9 μM to 15.1 μM), indicating their potential as anticancer agents . The mechanism of action often involves induction of apoptosis through intrinsic and extrinsic pathways .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study on new steroidal thiazolidinones found that certain derivatives had IC50 values lower than cisplatin, a common chemotherapy drug, suggesting enhanced efficacy in targeting cancer cells .
    • Another investigation focused on the synthesis of thiazolidinone derivatives reported significant antiproliferative activity against human lung and breast cancer cells with safety indices indicating lower toxicity to normal cells .
  • Mechanism of Action :
    • The biological activity of these compounds is often attributed to their ability to disrupt cellular processes in pathogens or cancer cells. For example, they may interfere with cell membrane integrity or inhibit essential metabolic pathways .

Summary of Biological Activities

Activity Type Target Organisms/Cells IC50 Values Mechanism
AntimicrobialStaphylococcus aureus, E. coli10.7–21.4 μmol/mLDisruption of cell membranes
AnticancerK562, HeLa8.5–15.1 μMInduction of apoptosis via intrinsic/extrinsic pathways

Properties

Molecular Formula

C20H17BrN2O4S2

Molecular Weight

493.4 g/mol

IUPAC Name

2-bromo-N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H17BrN2O4S2/c1-3-27-15-9-8-12(10-16(15)26-2)11-17-19(25)23(20(28)29-17)22-18(24)13-6-4-5-7-14(13)21/h4-11H,3H2,1-2H3,(H,22,24)/b17-11-

InChI Key

XXYIZZQCEXQEAY-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

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